4-(2-Hydroxyethyl)thiomorpholin-3-one

Description

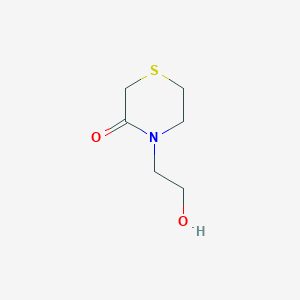

4-(2-Hydroxyethyl)thiomorpholin-3-one (CAS 88620-20-6) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol . Its structure comprises a thiomorpholinone core (a six-membered ring containing sulfur and oxygen) substituted with a 2-hydroxyethyl group at position 4. Key features include:

- Functional groups: A ketone (C=O), thioether (C-S-C), and hydroxyl (-OH) group.

- Physicochemical properties: One hydrogen bond donor and three hydrogen bond acceptors, suggesting moderate polarity .

Properties

CAS No. |

88620-20-6 |

|---|---|

Molecular Formula |

C6H11NO2S |

Molecular Weight |

161.22 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)thiomorpholin-3-one |

InChI |

InChI=1S/C6H11NO2S/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2 |

InChI Key |

ZXAWOADUYSLPKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC(=O)N1CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, including hydroxyethyl-substituted heterocycles and amines. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Heterocycle Core Differences: Thiomorpholinone vs. Morpholine/Piperazine: The sulfur atom in thiomorpholinone increases lipophilicity compared to oxygen/nitrogen-containing morpholine or piperazine derivatives. This affects solubility and reactivity; e.g., HEPES’s sulfonic acid group enhances water solubility and buffering capacity, while this compound’s thioether and ketone may favor membrane permeability . Xanthine (Etophylline): The purine core of etophylline enables adenosine receptor antagonism, a property absent in thiomorpholinone derivatives .

Functional Group Impact: The hydroxyethyl group in all compounds enhances hydrophilicity. However, its position and secondary functional groups dictate applications. For example, diethanolamine’s linear structure and dual -OH groups make it a versatile surfactant, whereas 4-(2-Hydroxyethyl)morpholine’s cyclic structure reduces flexibility, favoring use as a solvent .

Biological and Industrial Relevance: HEPES: Widely used in cell culture due to its non-reactive sulfonic acid buffer system . this compound: Limited commercial availability suggests niche research applications, such as enzyme inhibition studies or prodrug design .

Research Findings and Implications

- Solubility: Thiomorpholinone derivatives generally exhibit lower aqueous solubility than HEPES or diethanolamine due to their sulfur-containing hydrophobic cores .

- Reactivity: The ketone in this compound may participate in nucleophilic additions, unlike the sulfonic acid in HEPES or the amine groups in diethanolamine .

- Toxicity: Diethanolamine shows moderate aquatic toxicity, whereas thiomorpholinone derivatives lack extensive ecotoxicological data, warranting further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.